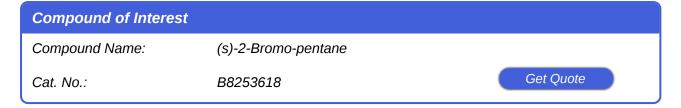


Spectroscopic Data for (S)-2-Bromopentane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (S)-2-bromopentane. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, compiled and organized for clarity and ease of comparison. Detailed experimental protocols are also provided to aid in the replication and verification of these findings. As the spectroscopic properties of enantiomers are identical in achiral environments, the data presented here for 2-bromopentane is representative of the (S)-enantiomer.

Data Presentation

The following tables summarize the quantitative spectroscopic data obtained for 2-bromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data



| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
|---------------------------|--------------|-------------|--------------------------------|------------|
| 4.15 | Sextet | 1H | 6.8 | H-2 |
| 1.85 - 1.70 | Multiplet | 2H | - | H-3 |
| 1.70 | Doublet | 3H | 6.8 | H-1 |
| 1.55 - 1.40 | Multiplet | 2H | - | H-4 |
| 0.92 | Triplet | 3H | 7.4 | H-5 |

¹³C NMR (Carbon-13) NMR Data

| Chemical Shift (δ) ppm | Assignment |
|------------------------|------------|
| 54.5 | C-2 |
| 37.8 | C-3 |
| 25.8 | C-1 |
| 20.2 | C-4 |
| 13.8 | C-5 |

Infrared (IR) Spectroscopy



| Wavenumber (cm ⁻¹) | Intensity | Vibrational Assignment |
|--------------------------------|-----------|---------------------------------|
| 2965 | Strong | C-H stretch (alkane) |
| 2932 | Strong | C-H stretch (alkane) |
| 2874 | Strong | C-H stretch (alkane) |
| 1458 | Medium | C-H bend (methylene and methyl) |
| 1380 | Medium | C-H bend (methyl) |
| 1255 | Strong | C-H wag (methylene) |
| 1168 | Strong | C-C stretch |
| 650 | Strong | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 152 | 2.5 | [M+2] ⁺ (presence of ⁸¹ Br isotope) |
| 150 | 2.5 | [M] ⁺ (molecular ion, presence of ⁷⁹ Br isotope) |
| 71 | 100 | [C ₅ H ₁₁] ⁺ (loss of Br) |
| 43 | 97 | [C ₃ H ₇] ⁺ |
| 55 | 21 | [C ₄ H ₇] ⁺ |
| 41 | 20 | [C₃H₅] ⁺ |
| 29 | 13 | [C ₂ H₅] ⁺ |
| 27 | 9 | [C ₂ H ₃] ⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of 5-10 mg of 2-bromopentane was dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
- ¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. A standard pulse-acquire sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added to improve the signal-to-noise ratio.
- ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. A spectral width of 240 ppm was used, with an acquisition time of 1 second and a relaxation delay of 2 seconds. 1024 scans were accumulated to achieve adequate signal intensity due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat 2-bromopentane liquid was placed between two polished potassium bromide (KBr) salt plates to form a thin liquid film.
- Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. 32 scans were co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.

Mass Spectrometry (MS)

• Sample Introduction: A dilute solution of 2-bromopentane in dichloromethane was injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC was equipped with a non-polar capillary column (e.g., DB-5ms) to separate the analyte from any impurities. The oven temperature was programmed to ramp from 50°C to 250°C.



• Ionization and Analysis: Electron Ionization (EI) was used as the ionization method, with an electron energy of 70 eV. The resulting ions were analyzed by a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 10 to 200. The data was collected and processed using the instrument's software to generate the mass spectrum.

Visualizations

The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of (S)-2-bromopentane.

A simplified workflow for NMR spectroscopy.

Key vibrational modes in the IR spectrum of 2-bromopentane.

A primary fragmentation pathway in the mass spectrum.

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